molecular formula C19H22N4O3S B2502639 Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1203271-58-2

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2502639
CAS No.: 1203271-58-2
M. Wt: 386.47
InChI Key: XTZXEQJZPNYTMD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a phenylpyrimidine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the phenylpyrimidine derivative. This is followed by the introduction of the thioacetyl group and the subsequent formation of the piperazine ring. The final step involves the esterification of the carboxylate group with ethanol.

    Preparation of Phenylpyrimidine Derivative: The phenylpyrimidine moiety can be synthesized through a condensation reaction between a phenyl-substituted amine and a pyrimidine derivative under acidic conditions.

    Introduction of Thioacetyl Group: The thioacetyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine precursor.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The phenylpyrimidine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenylpyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety is known to interact with nucleotide-binding sites, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The thioacetyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((6-methylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
  • Ethyl 4-(2-((6-phenylpyridine-4-yl)thio)acetyl)piperazine-1-carboxylate
  • Ethyl 4-(2-((6-phenylpyrimidin-4-yl)amino)acetyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is unique due to the presence of the thioacetyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in the design of novel therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

ethyl 4-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-26-19(25)23-10-8-22(9-11-23)18(24)13-27-17-12-16(20-14-21-17)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZXEQJZPNYTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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